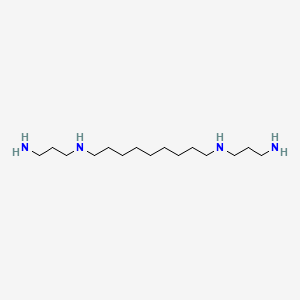

N,N'-bis(3-aminopropyl)nonane-1,9-diamine

Description

Properties

IUPAC Name |

N,N'-bis(3-aminopropyl)nonane-1,9-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H36N4/c16-10-8-14-18-12-6-4-2-1-3-5-7-13-19-15-9-11-17/h18-19H,1-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXGXJZZAIHSKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCNCCCN)CCCCNCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H36N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204566 | |

| Record name | TE 393 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-22-4 | |

| Record name | TE 393 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TE 393 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Bis 3 Aminopropyl Nonane 1,9 Diamine

Advanced Synthetic Routes and Strategies

The synthesis of a complex polyamine such as N,N'-bis(3-aminopropyl)nonane-1,9-diamine necessitates sophisticated and well-planned synthetic routes. These strategies are designed to control the regioselectivity of the amination reactions and to build the carbon backbone with precision.

Multi-step Synthesis Pathways

The construction of this compound would likely involve a multi-step sequence. A plausible approach would be the sequential alkylation of a precursor diamine. One potential pathway could start from nonane-1,9-diamine. This starting material could undergo a double Michael addition with acrylonitrile, followed by the reduction of the resulting dinitrile to yield the target tetraamine (B13775644).

Another strategy could involve the use of protecting groups to control the reactivity of the amine functionalities. For instance, nonane-1,9-diamine could be di-protected, for example with Boc groups, followed by alkylation with a protected 3-halopropylamine derivative. Subsequent deprotection would then yield the final product. The choice of protecting groups is critical to ensure high yields and straightforward removal. mdpi.com

A convergent synthesis approach could also be envisioned, where two fragments are prepared separately and then coupled. For example, N-(3-aminopropyl)nonan-1-amine could be synthesized and then dimerized through a suitable linking strategy.

Catalytic Approaches in Polyamination Reactions

Catalysis plays a pivotal role in modern organic synthesis, and the formation of polyamines is no exception. Transition-metal-catalyzed amination reactions offer efficient and selective methods for C-N bond formation. For the synthesis of this compound, catalysts based on palladium, copper, or iridium could be employed for the coupling of nonane-1,9-dihalide with an excess of 1,3-diaminopropane (B46017). nih.gov

Homogeneous catalysts, such as those based on phosphine (B1218219) ligands, can offer high selectivity and activity under mild reaction conditions. nih.gov Heterogeneous catalysts, on the other hand, provide the advantage of easier separation and recycling, which is particularly important for industrial-scale production and aligns with green chemistry principles.

Enzymatic catalysis also presents a promising avenue. Transglutaminases, for instance, are known to catalyze the formation of isopeptide bonds and can incorporate polyamines into proteins. nih.gov While their direct application for the synthesis of this specific small molecule may not be straightforward, the principles of biocatalysis are increasingly being explored for amine synthesis.

Chemo-selective Synthesis of Related Diamines

The synthesis of a molecule with multiple reactive amine groups requires a high degree of chemo-selectivity to avoid the formation of undesired byproducts. In the context of synthesizing this compound, controlling the degree of alkylation on the nitrogen atoms is paramount.

The use of reagents that can differentiate between primary and secondary amines is a key strategy. For example, the reaction of a diamine with a stoichiometric amount of an alkylating agent under carefully controlled conditions can favor mono-alkylation. mdpi.com Furthermore, the development of metal-free amination reactions, such as the reaction of amides with azides, offers a high degree of chemoselectivity, even in the presence of other functional groups like esters or ketones. acs.org

The synthesis of unsymmetrical polyamines often relies on the use of orthogonal protecting group strategies, where different amine groups are protected with groups that can be removed under different conditions. mdpi.com This allows for the sequential functionalization of the polyamine backbone.

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound. The alkylation of amines, a fundamental step in many potential synthetic routes, typically proceeds via a nucleophilic substitution (SN2) mechanism. The nucleophilic amine attacks the electrophilic carbon of an alkyl halide, leading to the formation of a new C-N bond.

In catalytic amination reactions, the mechanism is more complex and often involves an oxidative addition of the alkyl halide to the metal center, followed by coordination of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.

Computational studies, such as those using Density Functional Theory (DFT), can provide valuable insights into the reaction pathways and transition states of these reactions. nih.gov For instance, such studies can help in understanding the role of the catalyst, the solvent, and the electronic and steric effects of the substrates on the reaction outcome. This knowledge can then be used to rationally design more efficient synthetic protocols.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in developing a viable synthetic process. numberanalytics.com Key parameters that need to be systematically varied and studied include temperature, pressure, solvent, catalyst loading, and the stoichiometry of the reactants. nih.gov

Design of Experiments (DoE) is a powerful statistical tool that can be used to efficiently explore the reaction parameter space and identify the optimal conditions. nih.gov High-throughput screening techniques can also be employed to rapidly evaluate a large number of different catalysts and reaction conditions. numberanalytics.com

For the synthesis of this compound, the choice of solvent can significantly influence the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO are often used for nucleophilic substitution reactions involving amines. The temperature needs to be carefully controlled to balance the reaction rate with the stability of the reactants and products.

The table below outlines key parameters and their potential effects on the synthesis of polyamines, which would be applicable to the target compound.

| Parameter | Effect on Reaction | Considerations for Optimization |

| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to faster reactions but may also promote side reactions. | Optimize for the highest yield of the desired product while minimizing byproduct formation. |

| Solvent | Influences the solubility of reactants and stabilizes transition states. | Select a solvent that is inert to the reaction conditions and allows for efficient product isolation. |

| Catalyst | The nature of the catalyst and its loading can dramatically impact the reaction rate and selectivity. | Screen different catalysts and optimize the catalyst-to-substrate ratio. |

| Reactant Ratio | The stoichiometry of the amine and the alkylating agent is crucial for controlling the degree of substitution. | An excess of the diamine can be used to favor mono-alkylation and suppress poly-alkylation. |

| pH | For reactions in aqueous media, pH can affect the nucleophilicity of the amine. | Maintain the pH in a range where the amine is sufficiently deprotonated to be nucleophilic. researchgate.net |

Green Chemistry Principles in Polydiamine Synthesis

The application of green chemistry principles is becoming increasingly important in chemical synthesis to minimize the environmental impact. rsc.org For the synthesis of this compound, several green chemistry strategies can be considered.

The use of renewable starting materials, where possible, is a key aspect. For example, some diamines can be derived from biorenewable resources. rsc.org The development of solvent-free reaction conditions or the use of greener solvents, such as water or supercritical fluids, can significantly reduce waste. rsc.org

Catalytic methods are inherently greener than stoichiometric reactions as they reduce the amount of waste generated. The use of heterogeneous catalysts that can be easily recovered and reused further enhances the sustainability of the process. Atom economy is another important metric, and synthetic routes should be designed to maximize the incorporation of all reactant atoms into the final product.

The table below summarizes some green chemistry approaches applicable to polyamine synthesis.

| Green Chemistry Principle | Application in Polyamine Synthesis |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product, such as addition reactions. |

| Use of Catalysis | Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste. nih.gov |

| Benign Solvents | Utilizing environmentally friendly solvents like water or ionic liquids, or performing reactions under solvent-free conditions. rsc.org |

| Renewable Feedstocks | Exploring the use of starting materials derived from biomass. rsc.org |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. |

Chemical Transformations and Derivatization of N,n Bis 3 Aminopropyl Nonane 1,9 Diamine

Amine Reactivity and Functionalization

The amine groups are the primary centers of reactivity, readily participating in a variety of chemical reactions. These transformations allow for the introduction of new functional groups, altering the molecule's physical and chemical properties.

The primary and secondary amine functionalities of N,N'-bis(3-aminopropyl)nonane-1,9-diamine are expected to react readily with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids to form stable amide bonds. Given the presence of four amine groups, the reaction can lead to mono-, di-, tri-, or tetra-acylated products, depending on the stoichiometry and reaction conditions.

By analogy with other polyamines, these acylation reactions are fundamental for constructing more complex architectures. For instance, reacting a diamine with a tri-functional scaffold like benzene-1,3,5-tricarboxylic acid can lead to the formation of bicyclic compounds through amide bond formation nih.gov. A similar strategy with this compound could yield intricate, cross-linked, or cage-like molecules.

Alkylation of the amine groups introduces alkyl substituents, and exhaustive alkylation leads to the formation of quaternary ammonium (B1175870) salts. While specific alkylation studies on this compound are not prevalent in the literature, the behavior of analogous polyamines provides significant insight. The reaction of fatty amines with alkylating agents is a common method to produce quaternized compounds googleapis.com.

The quaternization of the tertiary amine centers that would be formed after initial alkylation can be achieved with various agents. This process is often exothermic and can be performed neat or in a solvent google.com.

Table 1: Common Quaternizing Agents

| Agent | Formula |

|---|---|

| Dimethyl sulfate | (CH₃)₂SO₄ |

| Methyl chloride | CH₃Cl |

| Benzyl chloride | C₆H₅CH₂Cl |

| Ethylene oxide | C₂H₄O |

This table is based on common agents used for quaternizing fatty amidoamines googleapis.com.

The resulting bis-quaternary ammonium salts derived from similar diamines have been investigated for their antimicrobial properties nih.gov.

The primary amine groups of this compound can undergo condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically reversible and can be catalyzed by acids or bases chemprob.org. The resulting Schiff bases are valuable intermediates in organic synthesis and can serve as ligands for metal complexes scichemj.org.

Research on similar diamines demonstrates this reactivity. For example, 3,3'-iminodipropylamine, a structurally related compound, reacts with 2,4-dichlorobenzaldehyde (B42875) in methanol (B129727) to produce a stable bis(Schiff base) scichemj.org. Similarly, 1,3-diaminopropane (B46017) condenses with various aldehydes to form multidentate Schiff base ligands researchgate.netresearchgate.net.

Table 2: Examples of Schiff Base Formation with Related Diamines

| Diamine | Carbonyl Compound | Product Type | Reference |

|---|---|---|---|

| 3,3'-Iminodipropylamine | 2,4-Dichlorobenzaldehyde | Bis(Schiff base) | scichemj.org |

| 1,3-Diaminopropane | Salicylaldehyde | Bis(Schiff base) | researchgate.net |

Cyclization and Macrocyclization Reactions

The structure of this compound, with its long, flexible aliphatic chains and multiple amine groups, is well-suited for the synthesis of cyclic and macrocyclic compounds. By reacting it with bifunctional reagents such as dicarboxylic acids or diacyl chlorides, intramolecular cyclization can lead to the formation of macrocycles. These macrocyclic ligands are of significant interest for their ability to form stable complexes with metal ions. The synthesis of hexadentate Schiff base ligands from diamines and their subsequent use in forming octahedral metal complexes is a known strategy researchgate.net.

Formation of Polymeric Structures (e.g., Polyimides, Epoxy Resins)

The tetra-functionality of this compound makes it an excellent candidate as a monomer or curing agent in polymerization reactions. Its ability to form multiple bonds allows for the creation of cross-linked, three-dimensional polymer networks.

Analogous polyamines are widely used as curing agents for epoxy resins chemimpex.comhanepoxy.net. In this role, the amine groups react with the epoxide rings of the resin, leading to a hardened, cross-linked thermoset polymer. This process enhances the mechanical strength, chemical resistance, and thermal stability of the final material chemimpex.com. Synthetic polyamines are noted for their utility in this application sielc.com.

This compound can act as a monomer in condensation polymerization. The reaction of its amine groups with monomers containing two or more carboxylic acid (or derivative) groups would produce polyamides. The presence of four reactive sites per molecule allows it to act not only as a chain extender but also as a cross-linking agent, leading to the formation of branched or network polymers with high thermal stability. For example, studies on the reaction of N,N'-hexamethylene bis(maleimide) with various diamines have led to the synthesis of thermally stable polyimides researchgate.netresearchgate.net. This highlights the potential of using this compound in the creation of high-performance polymeric materials.

Cross-linking Agent in Polymer Networks

This compound, with its four amine functional groups—two primary and two secondary—is structurally suited to act as a cross-linking agent, or hardener, for various polymer systems. The multiple reactive amine hydrogens can participate in reactions with functional groups on polymer precursors, leading to the formation of a three-dimensional network structure. This process transforms liquid or thermoplastic polymers into rigid, thermoset materials with enhanced mechanical and thermal properties.

The primary application for such polyamines is in the curing of epoxy resins. nih.gov The active hydrogens of the amine groups react with the epoxide rings of epoxy resins in a nucleophilic addition reaction. This reaction proceeds without the formation of byproducts, making it an efficient method for creating robust polymer networks. The long, flexible nonane (B91170) (C9) backbone of this compound can impart a degree of flexibility to the resulting cross-linked polymer, a desirable characteristic in applications requiring toughness and impact resistance.

While specific research detailing the performance of this compound is limited, its structural analogues are widely used. For instance, similar long-chain diamines are listed as potential curing agents for epoxy resins intended for casting applications, where clarity and low yellowing are important. The general principle involves the reaction of the amine hardener with a diepoxide, such as the diglycidyl ether of bisphenol A (DGEBA), to form a cross-linked polymer. nih.govresearchgate.net The stoichiometry, or the ratio of amine hydrogens to epoxy groups, is a critical parameter in determining the final properties of the cured resin. researchgate.net

The table below outlines the general characteristics of aliphatic amine hardeners in epoxy systems, which are broadly applicable to this compound.

| Property | Description |

| Reactivity | Aliphatic amines are typically reactive at room temperature, although heating can accelerate the curing process. researchgate.net |

| Flexibility | The long aliphatic chain between the amine groups can enhance the flexibility and toughness of the cured epoxy. |

| Chemical Resistance | The resulting cross-linked network generally exhibits good resistance to a range of chemicals. |

| Adhesion | Polyamines often promote strong adhesion to various substrates. |

Supramolecular Assembly and Host-Guest Chemistry

The field of supramolecular chemistry involves the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. Long-chain polyamines, such as this compound, possess features that make them interesting candidates for supramolecular assembly and host-guest chemistry. The multiple amine groups can act as hydrogen bond donors and acceptors, as well as protonation sites for electrostatic interactions.

In nature, long-chain polyamines are known to play a crucial role in biomineralization processes, such as silica (B1680970) formation in diatoms. These natural polyamines can self-assemble into larger structures, often with the help of anions like phosphate (B84403), to create templates that direct the formation of inorganic materials. This templating effect is a form of supramolecular assembly. It is plausible that synthetic long-chain polyamines like this compound could be used in similar biomimetic approaches to materials synthesis.

The potential applications in host-guest chemistry could involve the design of sensors, where the binding of a specific guest molecule to the polyamine or its derivative results in a detectable signal. The long, flexible nonane spacer could allow the molecule to adopt various conformations to accommodate different guest molecules.

The table below summarizes the potential roles of this compound in supramolecular chemistry based on the characteristics of long-chain polyamines.

| Supramolecular Role | Driving Interactions | Potential Application |

| Building Block for Self-Assembly | Hydrogen bonding, electrostatic interactions (if protonated) | Templating the formation of nanomaterials |

| Host for Anionic Guests | Electrostatic interactions, hydrogen bonding | Anion sensing or sequestration |

| Backbone for Complex Ligands | Covalent modification followed by non-covalent interactions | Creation of specific molecular receptors |

Coordination Chemistry of N,n Bis 3 Aminopropyl Nonane 1,9 Diamine

Ligand Properties and Coordination Modes

There is no available information in the reviewed scientific literature regarding the specific ligand properties of N,N'-bis(3-aminopropyl)nonane-1,9-diamine, including its pKa values, preferred coordination modes (e.g., bidentate, tridentate, tetradentate), or the conformational aspects of the nonane (B91170) backbone upon chelation.

Synthesis and Characterization of Metal Complexes

No published methods for the synthesis of metal complexes involving this compound as a ligand were found. Consequently, there is no characterization data for any of its potential transition or main group metal complexes.

Transition Metal Complexes

A thorough search of chemical databases yielded no examples of synthesized and characterized transition metal complexes with this compound.

Main Group Metal Complexes

Similarly, there is no documented synthesis or characterization of main group metal complexes with this compound in the available literature.

Structural Analysis of Coordination Compounds

In the absence of synthesized complexes, no structural analysis has been performed.

Crystallographic Studies

No single-crystal X-ray diffraction data or any other crystallographic studies have been published for coordination compounds of this compound.

Spectroscopic Signatures in Metal Complexes

There are no available spectroscopic data (e.g., IR, UV-Vis, NMR, Mass Spectrometry) for metal complexes of this compound, as no such complexes have been reported.

Stability and Lability of Metal-Polydiamine Chelates

The chelation of metal ions by polyamine ligands like this compound is a critical aspect of their coordination chemistry. The stability of the resulting metal-polydiamine chelate refers to the thermodynamic tendency of the complex to form and persist at equilibrium, while lability describes the kinetic rate at which the ligands in the complex are exchanged with other ligands. A complex can be highly stable (thermodynamically favored) yet also be labile (undergo rapid ligand exchange). Conversely, a less stable complex might be kinetically inert, meaning it exchanges ligands slowly.

For a tetraamine (B13775644) ligand like this compound, the chelation process with a hydrated metal ion [M(H₂O)ₓ]ⁿ⁺ can be represented as:

[M(H₂O)ₓ]ⁿ⁺ + L ⇌ [ML(H₂O)ₓ₋₄]ⁿ⁺ + 4H₂O

The stability of metal complexes with polyamines is significantly enhanced by the chelate effect . This effect describes the greater thermodynamic stability of complexes formed by polydentate ligands (which form one or more chelate rings) compared to complexes with an equivalent number of analogous monodentate ligands. libretexts.orgbritannica.com The chelate effect is primarily driven by a favorable increase in entropy upon chelation. libretexts.orgyoutube.com When a polydentate ligand replaces multiple monodentate ligands (like water molecules in an aqueous solution), the total number of independent particles in the system increases, leading to a positive change in entropy (ΔS) and a more negative Gibbs free energy change (ΔG), thus favoring complex formation. libretexts.org

The stability of the chelate rings formed by this compound would depend on the size of the rings. The ligand consists of two aminopropyl groups linked to a nonane-1,9-diamine backbone. Coordination of the adjacent nitrogens in the aminopropyl groups would form six-membered chelate rings, while coordination involving the nitrogens of the nonane backbone would lead to much larger and generally less stable chelate rings. Typically, five- and six-membered chelate rings are the most stable. britannica.com

While specific experimental data for the stability and lability of metal complexes with this compound are not readily found in the surveyed literature, we can infer expected trends based on the behavior of similar linear tetraamines. The stability of the metal complexes would be expected to follow the Irving-Williams series for divalent first-row transition metals: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). researchgate.net

The lability of these complexes is influenced by the electronic configuration of the central metal ion. libretexts.org For instance, complexes of d⁰ ions like Ca(II), d⁵ high-spin ions like Mn(II), and d¹⁰ ions like Zn(II) are generally labile. In contrast, complexes of d³ ions like Cr(III) and d⁶ low-spin ions like Co(III) are typically inert. For labile complexes, the rate of ligand exchange is high, meaning the complex can rapidly adapt to changes in the chemical environment.

The long and flexible nonane backbone of this compound would likely impart significant conformational flexibility to the resulting metal complexes. This flexibility could influence both the stability and lability of the chelates. While providing the potential for all four nitrogen atoms to coordinate to a single metal ion, the long chain might also lead to the formation of less stable, larger chelate rings or facilitate the formation of polynuclear complexes where the ligand bridges two or more metal centers.

To illustrate the concepts of stability constants, the following table provides hypothetical log β values for the formation of 1:1 complexes between this compound and various divalent metal ions, following the expected Irving-Williams series.

| Metal Ion | Hypothetical log β₁ |

| Mn²⁺ | 8.5 |

| Fe²⁺ | 9.8 |

| Co²⁺ | 11.2 |

| Ni²⁺ | 12.5 |

| Cu²⁺ | 14.0 |

| Zn²⁺ | 9.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental values for this compound complexes are not available in the reviewed literature.

Similarly, the kinetic lability can be illustrated with hypothetical half-lives (t₁/₂) for ligand exchange reactions.

| Metal Complex | Hypothetical t₁/₂ (at 25 °C) | Lability |

| [Mn(L)]²⁺ | < 1 second | Labile |

| [Ni(L)]²⁺ | ~ 10 seconds | Moderately Labile |

| [Cu(L)]²⁺ | < 1 second | Labile |

| [Zn(L)]²⁺ | < 1 second | Labile |

Note: The data in this table is hypothetical and for illustrative purposes only. "L" represents this compound. The actual lability would depend on various factors including the specific reaction conditions.

Catalytic Applications of N,n Bis 3 Aminopropyl Nonane 1,9 Diamine and Its Complexes

Organocatalysis Mediated by the Polydiamine Scaffold

There is a lack of published research specifically detailing the use of N,N'-bis(3-aminopropyl)nonane-1,9-diamine as an organocatalyst. Organocatalysis often relies on the ability of a molecule to act as a Lewis base or to form specific non-covalent interactions to activate substrates. While the multiple amine functionalities within the this compound backbone suggest potential basicity and hydrogen bonding capabilities, no studies have been found that harness these properties for organocatalytic transformations. Research in organocatalysis has explored other amine-containing molecules, including derivatives of amino acids and other chiral amines, for reactions such as Michael additions and aldol (B89426) reactions. soton.ac.uk However, the specific catalytic utility of the this compound scaffold in this context remains unexplored in the available scientific literature.

Metal-Polydiamine Complexes in Homogeneous Catalysis

The formation of metal complexes with polyamines is a well-established field, and these complexes are often investigated for their catalytic activities. Polyamines can act as multidentate ligands, stabilizing metal centers and influencing their reactivity. Despite this, specific studies on the synthesis and catalytic application of metal complexes involving this compound are not present in the reviewed literature. For context, complexes of other polyamines have been explored in various catalytic reactions.

Hydrogenation and Dehydrogenation Reactions

Oxidation Reactions

While polyamines can be substrates for oxidation reactions and can modulate the activity of oxidative enzymes, there is no specific literature on this compound or its complexes as catalysts for oxidation reactions in a synthetic context.

Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds is a critical area of catalysis, often employing transition metal complexes with nitrogen- or oxygen-containing ligands. However, a review of the literature did not yield any studies where this compound was used as a ligand in catalysts for these transformations.

Immobilization of Polydiamine Catalysts for Heterogeneous Applications

The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and applicability in industrial processes. While this is a common approach for various metal-polyamine complexes, no research could be found describing the immobilization of this compound or its complexes for use in heterogeneous catalysis.

Biochemical and Molecular Interactions Fundamental Research

Role in Polyamine Metabolic Pathways (General Analog Studies)

Synthetic polyamine analogs, including long-chain structures like N,N'-bis(3-aminopropyl)nonane-1,9-diamine, are developed to target and manipulate polyamine metabolism. nih.gov These analogs typically enter cells using the natural polyamine transport system. nih.gov Once inside, they exert their effects through several mechanisms. They can act as polyamine antimetabolites, leading to the depletion of natural polyamines, or as polyamine mimetics that displace natural polyamines from their binding sites but fail to perform their essential functions for cell growth. nih.gov

A primary effect of many polyamine analogs is the strong feedback inhibition of the key biosynthetic enzymes, ornithine decarboxylase (ODC) and S-adenosylmethionine decarboxylase (AdoMetDC). nih.gov This down-regulation of polyamine synthesis, combined with the induction of the catabolic enzyme spermidine (B129725)/spermine (B22157) N1-acetyltransferase (SSAT), leads to a significant depletion of intracellular putrescine, spermidine, and spermine pools. nih.gov The effects are often structure-dependent and can vary between different cell types. nih.gov

| Enzyme | Typical Effect of Long-Chain Polyamine Analogs | Metabolic Outcome | Reference |

|---|---|---|---|

| Ornithine Decarboxylase (ODC) | Down-regulation/Inhibition | Decreased synthesis of putrescine, the precursor to higher polyamines. | nih.gov |

| S-adenosylmethionine Decarboxylase (AdoMetDC) | Down-regulation | Reduced availability of decarboxylated S-adenosylmethionine, the aminopropyl group donor for spermidine and spermine synthesis. | nih.gov |

| Spermidine/spermine N1-acetyltransferase (SSAT) | Potent Induction | Increased acetylation of spermidine and spermine, marking them for catabolism or export and leading to polyamine pool depletion. | nih.gov |

Interactions with Nucleic Acids and Proteins in Vitro

As polycationic molecules, polyamines and their analogs readily interact with negatively charged macromolecules such as DNA and RNA. researchgate.netnih.gov This interaction is primarily electrostatic, occurring between the protonated amine groups of the polyamine and the phosphate (B84403) groups of the nucleic acid backbone. nih.gov Such binding can have significant structural consequences for nucleic acids. Polyamines are known to stabilize compact forms of DNA and can induce conformational transitions, for example, from the B-form to the Z-form of DNA under certain conditions. nih.gov

The binding of polyamines is generally considered non-specific with respect to the base sequence. nih.gov In vitro studies have shown that different polyamines can have varied effects on DNA synthesis. For instance, spermine was found to inhibit DNA polymerase alpha activity, whereas spermidine showed a slight enhancement at low concentrations and inhibition at higher concentrations. nih.gov Long-chain analogs like this compound, with their extended and flexible cationic structure, are expected to bind avidly to DNA and RNA, potentially interfering with transcription and translation processes by altering nucleic acid conformation or displacing essential proteins.

| Biomolecule | Type of Interaction | Potential Consequence | Reference |

|---|---|---|---|

| DNA | Electrostatic binding to the phosphate backbone. | Stabilization of DNA structure, induction of conformational changes (e.g., B-DNA to Z-DNA), DNA condensation. | nih.gov |

| RNA | Electrostatic binding. | Alteration of RNA structure, potentially affecting translation and other RNA-mediated processes. | nih.gov |

| DNA Polymerases | Modulation of enzyme activity. | Inhibition of DNA replication, as shown for spermine with DNA polymerase alpha. | nih.gov |

| Other Proteins | Binding to acidic domains. | Disruption of protein-nucleic acid interactions or allosteric modulation of protein function. | researchgate.net |

Enzyme Modulation and Inhibition Studies (e.g., Polyamine Oxidases)

Polyamine oxidases (PAOs) are FAD-dependent enzymes that play a key role in the catabolism of polyamines. nih.gov They catalyze the oxidative cleavage of spermine and spermidine, contributing to polyamine homeostasis. nih.gov The substrate specificity of PAO requires two positively charged amino groups and an alkyl substituent on at least one nitrogen atom. nih.gov Synthetic polyamine analogs can serve as substrates, inhibitors, or inducers of these catabolic enzymes. nih.gov

For example, some alkylpolyamine analogs are known to be potent inducers of spermidine/spermine-N1-acetyltransferase (SSAT), which acetylates polyamines, making them better substrates for N1-acetylpolyamine oxidase (PAOX) or facilitating their export from the cell. nih.gov The interaction of a specific analog with these enzymes is highly dependent on its structure. Given its structure, this compound could potentially be a substrate or modulator for PAO or related enzymes, thereby altering the catabolic flux of natural polyamines. Inhibition of PAO by analogs can enhance the efficacy of polyamine biosynthesis inhibitors in therapeutic contexts. nih.gov

Membrane Interaction Studies and Transport Mechanisms

The uptake of polyamines and their analogs into mammalian cells is mediated by a specific and energy-dependent polyamine transport system (PTS). nih.govnih.gov This system is crucial for maintaining intracellular polyamine pools, which are supplied by both biosynthesis and uptake from extracellular sources. nih.gov Several transporter proteins have been implicated in polyamine transport, including members of the solute carrier (SLC) family, such as SLC3A2 and SLC22A16. nih.govfrontiersin.org In some contexts, polyamine uptake can also occur via caveolin-1 (B1176169) dependent endocytosis. nih.govsemanticscholar.org

The activity of the PTS is tightly regulated; it is upregulated when intracellular polyamine levels are low and downregulated when they are high. frontiersin.org Synthetic analogs like this compound are designed to be recognized and transported by the PTS, effectively hijacking it to gain entry into cells where they can exert their biological effects. nih.gov Beyond the plasma membrane, polyamines are also known to be transported across mitochondrial membranes, where they can interact with and modulate the function of ion channels, such as those involved in Ca2+ transport. researchgate.net

| Transport System/Component | Role in Polyamine Transport | Reference |

|---|---|---|

| Polyamine Transport System (PTS) | General term for the energy-dependent uptake of polyamines and their analogs into cells. | nih.govnih.gov |

| Solute Carrier (SLC) Transporters (e.g., SLC3A2, SLC22A16) | Mediate the transport of polyamines across the plasma membrane. | nih.govfrontiersin.org |

| Caveolin-1 Dependent Endocytosis | An alternative mechanism for polyamine uptake, particularly in certain gastrointestinal cells. | nih.govsemanticscholar.org |

| Mitochondrial Transporters | Mediate the transport of polyamines into mitochondria, affecting organelle function. | researchgate.net |

Molecular Mechanisms in Cellular Signaling (Abstracted from biological outcomes)

The molecular mechanisms of polyamine analogs are multifaceted, stemming from their pervasive interactions within the cell. By competing with natural polyamines, these analogs can disrupt a wide array of cellular processes that are critical for life and proliferation. nih.gov Natural polyamines are essential for transcription, translation, and various post-translational modifications. nih.gov For example, the polyamine spermidine is a precursor for the hypusination of eukaryotic initiation factor 5A (eIF5A), a modification crucial for the translation of specific mRNAs. youtube.com

By displacing natural polyamines, analogs can interfere with these fundamental processes. They can alter gene expression by binding to DNA and chromatin, inhibit protein synthesis by interacting with RNA and ribosomes, and disrupt signaling pathways that are regulated by polyamine levels. nih.govnih.gov The cytotoxic effects observed with many polyamine analogs, such as the induction of apoptosis, are the ultimate biological outcomes of these molecular disruptions. nih.gov These agents effectively act as functional antagonists, displacing the natural polyamines but failing to provide the necessary support for cell cycle progression and survival. nih.govnih.gov

Advanced Analytical Characterization and Method Development

Spectroscopic Techniques for Structural Elucidation

Advanced spectroscopic methods are indispensable for unequivocally determining the intricate structure of N,N'-bis(3-aminopropyl)nonane-1,9-diamine.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

While one-dimensional (1D) NMR provides fundamental information, two-dimensional (2D) NMR techniques are crucial for the complete assignment of proton (¹H) and carbon (¹³C) signals in complex molecules like this compound, especially in resolving overlapping peaks. wikipedia.org

¹H-¹H Correlation Spectroscopy (COSY) would be instrumental in establishing the connectivity between adjacent protons. For instance, cross-peaks would confirm the coupling between the protons on adjacent carbons within the propyl and nonane (B91170) chains. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C atoms, providing a powerful tool for assigning carbon signals based on their attached protons. wikipedia.org Each CH, CH₂, and CH₃ group would produce a distinct correlation peak.

For analogous polyamines, detailed NMR data has been established. For example, in a related compound, N,N-Bis(3-aminopropyl)methylamine, the chemical shifts are assigned as follows:

| Assignment | Chemical Shift (ppm) |

| A | 2.725 |

| B | 2.373 |

| C | 2.202 |

| D | 1.608 |

| E | 1.27 |

| Data sourced from ChemicalBook chemicalbook.com |

Similarly, for Tris(3-aminopropyl)amine:

| Assignment | Chemical Shift (ppm) |

|---|---|

| A | 2.713 |

| B | 2.450 |

| C | 1.584 |

| D | 1.42 |

Data sourced from ChemicalBook chemicalbook.com

Mass Spectrometry (MS) for Complex Characterization

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound, which has a molecular weight of 272.473 g/mol . alfa-chemistry.com High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula (C₁₅H₃₆N₄). alfa-chemistry.com

The fragmentation of linear polyamines in MS is a characteristic process. libretexts.org When subjected to ionization, the molecular ion (M+•) is formed. Due to its instability, it fragments into smaller, charged particles. libretexts.org The fragmentation pattern is predictable and provides structural information. Common fragmentation patterns for alkyl chains involve the loss of CH₃ (15 u), C₂H₅ (29 u), C₃H₇ (43 u), and C₄H₉ (57 u) fragments. youtube.com

In the case of this compound, characteristic fragmentation would likely occur at the C-C and C-N bonds. The analysis of these fragments helps to piece together the structure of the original molecule. The most abundant fragment ion forms the base peak in the spectrum. libretexts.org Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions, providing even more detailed structural information. For instance, in the analysis of a similar compound, N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine, LC-MS/MS with positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) was successfully employed for quantification. nih.gov

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FTIR Spectroscopy would show characteristic absorption bands for the N-H and C-H stretching and bending vibrations.

N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹.

C-H stretching: Aliphatic C-H stretches appear just below 3000 cm⁻¹.

N-H bending (scissoring): Found around 1600 cm⁻¹.

CH₂ bending: Occurs around 1465 cm⁻¹.

Raman Spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds. It would also show characteristic bands for the various vibrational modes of the molecule. For example, in related aminopropylsiloxane polymers, vibrational bands corresponding to the aminopropyl segment have been assigned using Raman spectroscopy. researchgate.net The study of low-frequency vibrational modes can provide information about the torsion of methylene (B1212753) groups and the transverse motion of amide groups. nih.gov

The combined use of FTIR and Raman spectroscopy allows for a more complete picture of the vibrational modes of this compound, confirming the presence of its key functional groups. youtube.com

Chromatographic Method Development for Purity Assessment and Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from related impurities or other components in a mixture.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of polyamines. epa.gov Due to the lack of a strong chromophore in this compound, derivatization is often necessary to enable UV or fluorescence detection. iiste.org

Derivatization Agents: Common derivatizing agents for polyamines include:

Dansyl chloride mdpi.com

Benzoyl chloride iiste.org

o-Phthalaldehyde (OPA) in the presence of a thiol like N-acetyl-L-cysteine. researchgate.netnih.gov

Chromatographic Conditions: Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for derivatized polyamines. A C18 column is frequently used with a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). iiste.orgmdpi.com Gradient elution is often employed to achieve optimal separation of multiple polyamines in a single run. mdpi.com

For underivatized polyamines, which are highly polar, ion-pairing chromatography can be used. washington.edu An ion-pairing agent, such as heptafluorobutyric acid (HFBA), is added to the mobile phase to increase the retention of the analytes on a reversed-phase column. washington.edu Mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, is another effective approach for separating underivatized polyamines. sielc.com

A typical HPLC method for polyamine analysis involves:

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and aqueous buffer |

| Detection | UV or Fluorescence (post-derivatization) |

| Flow Rate | ~1 mL/min |

| Temperature | Ambient or slightly elevated (e.g., 35°C) |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile compounds. Since this compound is not sufficiently volatile for direct GC analysis, derivatization is required. nih.gov

Derivatization Agents: Common derivatizing agents for GC analysis of polyamines include:

Ethylchloroformate nih.gov

Pentafluoropropionic anhydride (B1165640) (PFPA) mdpi.com

GC-MS Analysis: Derivatized polyamines can be separated on a suitable GC column and detected by a mass spectrometer. The mass spectrometer provides both qualitative (mass spectrum) and quantitative (peak area) information. Selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for target analytes. nih.gov The development of two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (TOF-MS) has provided improved separation and sensitivity for polyamine profiling. researchgate.net

A representative GC-MS method for polyamine analysis might include:

| Parameter | Condition |

|---|---|

| Derivatization | Ethylchloroformate or PFPA |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Detection | Mass Spectrometry (Scan or SIM mode) |

Isotopic Labeling and Tracing Techniques

Isotopic labeling is a powerful technique used to trace the metabolic fate and environmental pathways of chemical compounds. In the context of this compound, isotopic labeling involves the substitution of one or more of its constituent atoms with their corresponding stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). These labeled molecules are chemically identical to their unlabeled counterparts but can be distinguished and tracked using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This allows for the unambiguous monitoring of the compound's absorption, distribution, metabolism, and excretion (ADME) in biological systems or its transformation in environmental matrices.

The primary advantage of using stable isotope tracers is that they are non-radioactive and safe for use in a wide range of studies. The assumption underlying this technique is that the isotopic label does not significantly alter the physicochemical properties or metabolic fate of the molecule. nih.gov

Synthesis of Isotopically Labeled this compound

The synthesis of isotopically labeled this compound can be achieved through various chemical strategies. The choice of isotope and the position of the label are critical for the specific research question being addressed. For instance, ¹³C-labeling of the nonane backbone would be suitable for tracking the core structure of the molecule, while ¹⁵N-labeling of the amine groups would be ideal for studying the metabolic transformations involving these functional groups.

A hypothetical synthetic route for ¹³C-labeled this compound could involve the use of a ¹³C-labeled nonane-1,9-dihalide as a starting material. This labeled precursor would then be reacted with an excess of 3-aminopropanol, followed by conversion of the hydroxyl groups to amines.

| Isotope | Labeled Precursor | Potential Application |

| ¹³C | ¹³C-labeled nonane-1,9-dihalide | Tracing the carbon skeleton during metabolism. |

| ¹⁵N | ¹⁵N-labeled 3-aminopropanol | Investigating the fate of the primary and secondary amine groups. |

| ²H (Deuterium) | Deuterated 3-aminopropanol | Studying kinetic isotope effects in metabolic reactions. |

Analytical Detection and Quantification

The detection and quantification of isotopically labeled this compound and its metabolites rely on sensitive analytical techniques.

Mass Spectrometry (MS): Mass spectrometry is the most common method for analyzing isotopically labeled compounds. The mass difference between the labeled and unlabeled compound allows for their distinct detection and quantification. nih.gov For example, a molecule of this compound (C₁₅H₃₆N₄, molecular weight ~272.48 g/mol ) labeled with four ¹³C atoms would have a molecular weight of approximately 276.48 g/mol . This mass shift is easily detectable by high-resolution mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to characterize isotopically labeled compounds. nih.govsigmaaldrich.commdpi.com ¹³C-NMR and ¹⁵N-NMR can directly detect the presence and position of the isotopic labels. Furthermore, the introduction of isotopes can be used in advanced NMR experiments to elucidate the structure of metabolites. sigmaaldrich.com

Hypothetical Research Findings from a Tracer Study

To illustrate the application of isotopic labeling, consider a hypothetical study investigating the metabolic fate of ¹³C-labeled this compound in a rat model.

In this hypothetical study, rats are administered a single oral dose of ¹³C₄-N,N'-bis(3-aminopropyl)nonane-1,9-diamine. Urine and feces are collected over 72 hours, and tissue samples are taken at the end of the study. The samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and its metabolites.

Table 1: Hypothetical Distribution of ¹³C₄-N,N'-bis(3-aminopropyl)nonane-1,9-diamine and its Metabolites in a Rat Model (% of Administered Dose)

| Matrix | Parent Compound | Metabolite A (Oxidized) | Metabolite B (N-dealkylated) | Total ¹³C Recovery |

| Urine (0-24h) | 15.2 | 45.8 | 10.5 | 71.5 |

| Urine (24-48h) | 2.1 | 8.3 | 1.9 | 12.3 |

| Feces (0-72h) | 5.6 | 2.1 | 0.8 | 8.5 |

| Liver | 0.8 | 1.5 | 0.3 | 2.6 |

| Kidneys | 1.1 | 2.3 | 0.5 | 3.9 |

| Total | 24.8 | 60.0 | 14.0 | 98.8 |

The results from this hypothetical study would indicate that the compound is well-absorbed and extensively metabolized, with the majority of the dose being excreted in the urine within the first 24 hours. The identification of oxidized and N-dealkylated metabolites would provide crucial insights into the metabolic pathways of this compound.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

DFT calculations can be employed to determine the distribution of electrons within the N,N'-bis(3-aminopropyl)nonane-1,9-diamine molecule. Key descriptors that can be calculated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. For a polyamine like this, the HOMO is expected to be localized on the nitrogen atoms, indicating their role as electron donors in chemical reactions. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the electrostatic potential on the molecule's surface. For this compound, regions of negative potential (in red) would be expected around the nitrogen atoms, highlighting their nucleophilic character and sites for protonation or coordination with metal ions. The hydrocarbon chains would exhibit a more neutral potential.

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be derived from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

A hypothetical table of calculated reactivity descriptors for this compound, based on typical values for similar long-chain polyamines, is presented below.

| Descriptor | Hypothetical Value (a.u.) | Significance |

| HOMO Energy | -0.25 | Indicates electron-donating ability |

| LUMO Energy | +0.05 | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 0.30 | Relates to chemical stability and reactivity |

| Electronegativity (χ) | 0.10 | Tendency to attract electrons |

| Chemical Hardness (η) | 0.15 | Resistance to change in electron distribution |

| Chemical Softness (S) | 3.33 | Reciprocal of hardness, indicates high reactivity |

These are illustrative values and would require specific DFT calculations to be confirmed.

Quantum chemical calculations are also instrumental in predicting spectroscopic properties, which can aid in the experimental characterization of this compound.

Vibrational Frequencies: Calculations can predict the infrared (IR) and Raman spectra. The characteristic N-H and C-H stretching and bending frequencies would be prominent features. For instance, N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions are valuable for assigning the signals in experimental NMR spectra to specific atoms within the molecule's long and flexible chain.

Molecular Dynamics Simulations and Conformational Analysis

Due to its long, flexible aliphatic chains, this compound can adopt a vast number of conformations in solution. Molecular dynamics (MD) simulations are a powerful computational method to explore this conformational landscape. sns.it MD simulations model the movement of atoms over time based on a force field, providing insights into the molecule's dynamic behavior.

Conformational analysis of this molecule would likely reveal a preference for extended or folded structures depending on the solvent environment. In aqueous solutions, intramolecular hydrogen bonding between the amine groups could lead to more compact, folded conformations. The flexibility of the nonane (B91170) and aminopropyl chains is a key feature that governs its interaction with other molecules. nih.gov

Ligand-Metal Interaction Modeling

The multiple amine groups in this compound make it an excellent chelating ligand for various metal ions. Computational modeling can be used to study these interactions in detail.

Binding Site Prediction: DFT calculations can be used to model the coordination of metal ions to the nitrogen atoms. The calculations can determine the preferred coordination geometry (e.g., octahedral, tetrahedral) and the relative binding energies for different metal ions.

Complex Stability: The stability of the resulting metal complexes can be assessed by calculating the binding free energy. This information is crucial for applications in areas such as catalysis and materials science. For instance, DFT has been widely used to study the thermodynamics and electronic structure of various metal complexes. rsc.org

The table below illustrates the kind of data that could be generated from modeling the interaction of this compound with different metal ions.

| Metal Ion | Coordination Number | Predicted Geometry | Binding Energy (kcal/mol) |

| Cu(II) | 4 | Distorted Square Planar | -45 |

| Ni(II) | 6 | Octahedral | -40 |

| Zn(II) | 4 | Tetrahedral | -35 |

These are hypothetical values for illustrative purposes.

Reaction Mechanism Elucidation through Computational Methods

Computational methods, particularly DFT, are invaluable for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying:

Protonation Steps: The step-wise protonation of the four amine groups can be modeled to understand the pH-dependent behavior of the molecule in solution.

Catalytic Cycles: If the molecule or its metal complexes are used as catalysts, DFT can be used to map out the entire catalytic cycle, including transition states and intermediates. This provides a detailed understanding of how the catalyst facilitates a particular chemical transformation.

Degradation Pathways: The potential degradation pathways of the molecule under specific conditions (e.g., oxidative stress) could also be investigated, identifying the most likely points of bond cleavage and the resulting products.

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways

The synthesis of N,N'-bis(3-aminopropyl)nonane-1,9-diamine and its analogs is an area ripe for innovation. Current synthetic routes for similar long-chain polyamines often involve multi-step processes. For instance, a common method for synthesizing related structures, such as N,N'-bis(3-aminopropyl)-1,2-ethylenediamine, involves a two-step process starting with the cyanoethylation of a diamine followed by hydrogenation. This process, however, can have drawbacks such as the need for expensive catalysts and issues with selectivity google.com.

Future research is likely to focus on developing more efficient and sustainable synthetic methodologies. This could involve the exploration of one-pot reactions, the use of more environmentally benign solvents and catalysts, and the development of chemoenzymatic strategies. Biocatalysis, for example, could offer a highly selective and efficient route to producing chiral derivatives of this compound, which could have interesting applications in stereoselective chemistry and pharmacology.

Another promising avenue is the development of synthetic pathways that allow for precise control over the molecular architecture, enabling the creation of a diverse library of related compounds with varying chain lengths and functional group placements. This would be invaluable for structure-activity relationship studies and for fine-tuning the properties of materials derived from these polyamines.

Development of New Derivatives with Tailored Properties

The four amine groups of this compound provide ample opportunities for chemical modification, allowing for the creation of a wide array of derivatives with tailored properties. The ability to functionalize these amine groups opens the door to applications in various fields, from medicine to materials science.

Alkylation, acylation, and arylation of the amine groups can be used to modulate the compound's solubility, lipophilicity, and binding properties. For example, the synthesis of N-alkylated cyclic diamines has been shown to produce compounds with interesting DNA-binding and antitumor activities rsc.org. By analogy, N-alkylation of this compound could lead to new classes of biologically active molecules.

Furthermore, this polyamine can serve as a scaffold for the construction of more complex molecules. It can be conjugated to various functional moieties, such as fluorophores, targeting ligands, or therapeutic agents. The development of such conjugates could lead to new diagnostic tools and targeted drug delivery systems. Research into self-assembling alkylated polyamine analogs has already shown promise in creating supramolecular anticancer agents, suggesting a potential path for derivatives of this compound nih.gov.

Table 1: Potential Derivatives and Their Prospective Applications

| Derivative Class | Potential Functionalization | Prospective Application Area |

| N-Alkylated Derivatives | Introduction of short or long alkyl chains | Antimicrobial agents, DNA binding agents |

| Fluorescent Conjugates | Attachment of fluorescent dyes | Cellular imaging, biosensing |

| Polymer Conjugates | Grafting to or from polymer chains | Gene delivery, biomaterials |

| Metal Complexes | Coordination with various metal ions | Catalysis, magnetic resonance imaging (MRI) contrast agents |

Advanced Materials Science Applications (e.g., Nanomaterials, Sensors)

The unique structure of this compound makes it an excellent candidate for use in advanced materials science. Its ability to act as a cross-linker, a surface modifier, and a template for nanomaterial synthesis is of particular interest.

In the realm of nanomaterials, this long-chain polyamine can be used to functionalize the surface of nanoparticles, such as gold nanoparticles or quantum dots. This functionalization can improve their stability, solubility, and biocompatibility, as well as introduce new functionalities. For example, the functionalization of nanodiamonds with diamines has been shown to enhance their solubility in polar organic solvents and reduce particle agglomeration, opening up possibilities for their use in biomedical applications researchgate.net.

The multiple amine groups of this compound also make it a promising component for the development of chemical sensors. Polyamines have a strong affinity for metal ions, and this property can be exploited to create highly sensitive and selective sensors. For instance, a nanopore sensor for copper ion detection has been developed using a polyamine-decorated cyclodextrin (B1172386) as the recognition element rsc.org. It is conceivable that this compound could be incorporated into similar sensor platforms for the detection of various analytes.

The self-assembly of this and related long-chain polyamines is another exciting area of research. These molecules have the potential to form a variety of nanostructures, such as micelles, vesicles, and nanofibers, which could be used in drug delivery, tissue engineering, and other biomedical applications nih.govbeilstein-journals.orgacs.orgethz.chrsc.org.

Interdisciplinary Research Opportunities

The versatility of this compound creates numerous opportunities for interdisciplinary research, bridging the gap between chemistry, biology, materials science, and medicine.

One major area of interdisciplinary interest is in the field of biomineralization. Long-chain polyamines have been found to play a crucial role in the formation of intricate silica (B1680970) structures in diatoms rsc.orgresearchgate.net. The study of how this compound and its derivatives can influence the precipitation and morphology of inorganic materials could lead to new methods for the synthesis of advanced ceramics and composites with controlled nanostructures.

In the biomedical field, the development of derivatives of this polyamine could lead to new therapeutic strategies. For example, polyamine analogs are being investigated as anticancer agents nih.gov. Collaborative research between chemists and biologists will be essential to design and evaluate new compounds with improved efficacy and reduced toxicity.

Furthermore, the integration of this compound into sensor technologies will require expertise from both chemistry and engineering. The design of the sensor platform, the synthesis of the recognition element, and the development of the signal transduction mechanism are all areas where interdisciplinary collaboration will be key to success rsc.orgnih.govbiorxiv.orggoogle.com.

Q & A

Q. What established synthetic routes are used to prepare N,N'-bis(3-aminopropyl)nonane-1,9-diamine, and how is its structural integrity validated?

The compound is synthesized via reductive amination of nonane-1,9-diamine with appropriate aldehydes or ketones, followed by purification via column chromatography. Key analytical methods include:

Q. How does the purity of this compound affect its biological activity in cytotoxicity assays?

Impurities (e.g., unreacted amines or byproducts) can skew dose-response curves. High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment. Studies show ≥95% purity is critical for consistent IC₅₀ values in tumor cell lines (e.g., L1210 leukemia) .

Advanced Research Questions

Q. What experimental factors contribute to variability in antitumor efficacy across cell lines, and how can researchers mitigate these discrepancies?

Discrepancies arise from differences in polyamine uptake mechanisms and metabolic resistance. For example:

Q. How can low yields (<20%) in reductive amination synthesis be improved, and what optimization strategies are recommended?

Low yields often stem from steric hindrance or competing side reactions. Strategies include:

Q. What mechanistic insights link this compound to polyamine metabolism disruption, and how can this guide therapeutic development?

The compound competitively inhibits ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis. In vivo models suggest:

Q. How do structural modifications of this compound influence its application in CO₂-adsorbent materials like MOFs?

Analogous polyamines (e.g., N,N′-bis(3-aminopropyl)-1,4-diaminobutane) are grafted into Mg²⁺-based MOFs to enhance CO₂ binding via carbamate formation. Key considerations:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.